Abaecin precursor
Description
Contextualization within Insect Innate Immunity
Insects, which lack the adaptive immune system of vertebrates, rely on a potent and evolutionarily conserved innate immune system to defend against microbial infections. nih.govnih.gov This system comprises both cellular and humoral responses. The humoral response involves the synthesis and secretion of a variety of antimicrobial peptides (AMPs) into the hemolymph, the insect equivalent of blood. mdpi.com Abaecin (B1167496) is a prominent member of the proline-rich family of AMPs, which are characterized by a high content of proline residues. royalsocietypublishing.orgnih.gov The abaecin precursor is the initial protein synthesized from the abaecin gene, which, after processing, gives rise to the mature and active abaecin peptide. theses.cz The expression of the abaecin gene is rapidly and significantly upregulated in response to bacterial infection, highlighting its importance in the acute phase of the immune response. theses.czigem.org
Historical Discovery and Initial Characterization of Abaecin and its Precursor
Abaecin was first isolated and characterized from the hemolymph of the honeybee, Apis mellifera, that had been challenged with bacteria. igem.orgugent.be This initial research identified abaecin as a major component of the honeybee's antibacterial response. ugent.be Subsequent studies delved into the genetic basis of its production, leading to the identification of the this compound. nih.gov It was discovered that the this compound contains a signal peptide that is cleaved off to produce the mature peptide. theses.cz The precursor was found in the hemolymph of both adult bees and bee brood, indicating its importance throughout the honeybee life cycle. theses.czigem.org
Broad Significance in Invertebrate Host Defense Systems
The study of the this compound extends beyond honeybees, with homologous peptides found in other Hymenoptera, including bumblebees and some species of wasps and ants. royalsocietypublishing.orgnih.govresearchgate.net This broad distribution underscores the fundamental role of abaecin in the immune defense of this insect order. royalsocietypublishing.orgnih.gov The mechanisms of abaecin action and the regulation of its precursor's expression provide a model for understanding proline-rich AMP function in invertebrates. Furthermore, the interactions of abaecin with other AMPs, such as hymenoptaecin, demonstrate the synergistic nature of the insect immune response, where combinations of peptides can have enhanced antimicrobial activity. nih.gov
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
YVPLPNVPQPGRRPFPTFPGQGPFNPKIKWPQGY |
Origin of Product |
United States |
Molecular Biology and Genetic Architecture of Abaecin Precursor
Abaecin (B1167496) Precursor Gene Identification and Cloning
The identification and cloning of the abaecin precursor gene have been pivotal in understanding its role in the insect immune system. Initial efforts in the honeybee, Apis mellifera, led to the isolation and characterization of abaecin as a major antibacterial peptide. bee.or.kr Subsequent research utilized techniques like reverse transcriptase-polymerase chain reaction (RT-PCR) to clone and identify abaecin cDNA from various Hymenoptera species. plos.orgplos.org For instance, primers designed from the known Apis mellifera abaecin sequence were successfully used to amplify and identify abaecin cDNA genes in the Asiatic honeybee, Apis cerana. plos.orgplos.org In the bumblebee Bombus lantschouensis, the full-length abaecin cDNA was cloned and found to be 470 base pairs (bp) long, with an open reading frame (ORF) of 258 bp. researchgate.net Similarly, four antibacterial peptide cDNAs, including abaecin, were identified and cloned from Apis mellifera to study transcriptional responses to parasitism. bee.or.kr
The genomic structure of the abaecin gene exhibits notable variation across different Hymenopteran species. In the honeybee Apis mellifera, comparisons between the amplicon size of genomic DNA and cDNA sequences have revealed that the abaecin gene is intron-less. bee.or.krbee.or.kr This simple genomic organization means the entire open reading frame is contained within a single exon.
In contrast, the abaecin gene in the bumblebee Bombus lantschouensis possesses a more complex structure, consisting of three exons and two introns. researchgate.net This difference in genomic organization highlights the evolutionary divergence of gene architecture within the Hymenoptera order.
Table 1: Genomic Organization of Abaecin Gene in Different Hymenoptera
| Species | Common Name | Introns | Exons | Finding | Source(s) |
| Apis mellifera | Western Honeybee | 0 | 1 | Gene is intron-less. | bee.or.krbee.or.kr |
| Bombus lantschouensis | Bumblebee | 2 | 3 | Gene contains two introns and three exons. | researchgate.net |
Research has identified multiple transcriptional variants of the abaecin gene, leading to the production of different peptide isoforms, particularly within the honeybee genus Apis. In the Asiatic honeybee, Apis cerana, cloning and sequencing efforts have identified 11 different abaecin cDNA genes, which code for two distinct abaecin peptide isoforms, designated AcAb1 and AcAb2. plos.orgplos.org Similarly, the Western honeybee, Apis mellifera, is known to have different abaecin peptides, including AmAb1 and a notable variant, AmAb2. plos.orgnih.gov The AmAb2 peptide is distinct, consisting of 33 amino acids with a 5-amino acid extension at the N-terminus and the absence of 6 amino acids at the C-terminus compared to other honeybee abaecins. plos.orgnih.gov The existence of these isoforms suggests a mechanism for generating diversity in the immune response. plos.org
Table 2: Abaecin Isoforms in Hymenoptera
| Species | Common Name | Isoform(s) | Key Features | Source(s) |
| Apis cerana | Asiatic Honeybee | AcAb1, AcAb2 | Two distinct mature peptide isoforms identified from 11 cDNA genes. | plos.orgplos.org |
| Apis mellifera | Western Honeybee | AmAb1, AmAb2 | AmAb2 is a notable variant with an N-terminal extension and C-terminal truncation. | plos.orgnih.gov |
Genomic Organization and Intron-Exon Mapping
Structural Analysis of the this compound Open Reading Frame
The open reading frame (ORF) of the abaecin gene encodes a precursor polypeptide that is processed into the final active peptide. Analysis of the precursor's structure reveals distinct functional regions. The precursor molecule in Apis mellifera is 53 amino acids long. bee.or.krbee.or.kr In Apis cerana, the precursor gene codes for a pre-region and a mature region. plos.orgnih.gov
The this compound polypeptide begins with an N-terminal signal peptide, or pre-region, which is essential for directing the nascent protein into the endoplasmic reticulum for secretion. In both Apis mellifera and Apis cerana, this signal peptide is typically 19 amino acids in length. bee.or.krplos.orgbee.or.krnih.gov Following translocation into the endoplasmic reticulum, this signal peptide is cleaved off by a signal peptidase. nih.gov Interestingly, the signal sequences of abaecin from the honeybee and drosocin (B118338) from Drosophila share significant homology, suggesting a common ancestral secretion and processing mechanism. nih.gov
Once the signal peptide is removed, the remaining portion of the precursor is the mature abaecin peptide. In Apis mellifera, the mature peptide consists of 34 amino acids. bicnirrh.res.inmdpi.com In the Asiatic honeybee, Apis cerana, the mature region codes for either 33 or 34 amino acids. plos.orgnih.gov The mature abaecin peptide is characterized by a high content of proline residues, which are distributed throughout the sequence and prevent the formation of a stable α-helical structure. mdpi.com
Table 3: Structure of the this compound ORF in Honeybees (Apis sp.)
| Region | Length (Amino Acids) in Apis mellifera | Length (Amino Acids) in Apis cerana | Function | Source(s) |
| Signal Peptide (Pre-Region) | 19 | 19 | Directs secretion into endoplasmic reticulum. | bee.or.krbee.or.krnih.gov |
| Mature Peptide Region | 34 | 33 or 34 | The final, active antimicrobial peptide. | plos.orgnih.govbicnirrh.res.in |
| Pro-Region | 0 | 0 | Absent in honeybee abaecin precursors. | plos.orgnih.gov |
A defining and evolutionarily significant feature of the this compound in honeybees is the complete absence of a pro-region. plos.orgplos.orgnih.gov In many other antimicrobial peptides, such as hymenoptaecin and defensin, a pro-region exists between the signal peptide and the mature peptide. plos.orgnih.gov This pro-region often plays a role in proper folding, stability, or inhibition of the peptide's activity until it is needed, requiring further enzymatic processing for its removal.
The lack of a pro-region in the this compound implies a more direct activation pathway. plos.orgnih.gov Once the precursor is translocated into the endoplasmic reticulum and the signal peptide is cleaved, the mature, active abaecin peptide is immediately formed without the need for subsequent processing steps. plos.orgplos.orgnih.gov This streamlined mechanism may allow for a more rapid deployment of the active peptide as part of the innate immune response.
Delimitation and Sequence Analysis of the Mature Peptide Region
Genetic Diversity and Evolutionary Dynamics of this compound Genes
The this compound gene exhibits significant genetic diversity and is subject to dynamic evolutionary pressures, which are evident through variations in its sequence and structure across different insect species. This diversity reflects the continuous adaptation of insects to evolving pathogenic threats.
A key structural feature of the this compound in the Asiatic honeybee is its composition of two main parts: a pre-region coding for a 19-amino-acid signal peptide and a mature region that codes for the final 33 or 34-amino-acid peptide. nih.govplos.org A significant characteristic of the honeybee this compound gene is the absence of a pro-region, which implies that the active peptide is produced directly after translocation into the endoplasmic reticulum without requiring further processing steps. nih.govresearchgate.net
In contrast, specific variants exist within species, such as the A. mellifera abaecin peptide known as AmAb2, which is a unique 33-amino-acid peptide featuring a five-amino-acid extension at the N-terminal and the absence of six amino acids at the C-terminal when compared to other honeybee abaecins. nih.govplos.org Homologs of abaecin, referred to as abaecin-like (B1578668) peptides, have also been identified in other Hymenoptera, including Bombus ignites. researchgate.net Research on the parasitic wasp Nasonia vitripennis has identified "nabaecin" genes, which share sequence similarity with A. mellifera abaecin but possess an extended carboxyl-terminus. researchgate.net
| Species | Gene/Peptide Name | Precursor Structure | Notes |
|---|---|---|---|
| Apis cerana | Abaecin | Pre-region (19 aa), Mature region (33-34 aa) | Lacks a pro-region. 11 cDNA sequences identified. plos.orgnih.gov |
| Apis mellifera | Abaecin (AmAb2) | Pre-region, Mature region (33 aa) | Unique variant with N-terminal extension and C-terminal truncation. plos.org |
| Bombus ignites | Abaecin-like peptide | Not fully detailed, but homologous to bee abaecin. | Phylogenetically related to Apis abaecin. researchgate.net |
| Nasonia vitripennis | Nabaecin | N-terminal abaecin unit (NtAU), C-terminal Nasonia unit (CtNU) | Shares ~41% protein identity with A. mellifera abaecin; has an extended C-terminus. researchgate.net |
The evolution of the this compound gene can be elucidated by analyzing the rates of synonymous (SS) and non-synonymous (NS) substitutions. A synonymous substitution is a nucleotide change that does not alter the resulting amino acid sequence, whereas a non-synonymous substitution does. wikipedia.org The ratio of these substitutions provides insight into the selective pressures acting on a gene.
In a study of 11 this compound genes in Apis cerana, a total of 22 non-synonymous substitutions and 48 synonymous substitutions were identified. plos.orgresearchgate.net The distribution of these substitutions is not uniform across the gene. The pre-region, which codes for the signal peptide, contained 3 NS and 6 SS, while the mature region contained 4 NS and 10 SS. nih.govplos.org
| Gene Region | Non-Synonymous Substitutions (NS) | Synonymous Substitutions (SS) | Total Substitutions |
|---|---|---|---|
| Pre-region | 3 | 6 | 9 |
| Mature Region | 4 | 10 | 14 |
| Total (across 11 genes) | 22 | 48 | 70 |
Table based on data from analysis of 11 Apis cerana this compound genes. plos.org
Phylogenetic analyses place abaecin within a diverse group of proline-rich antimicrobial peptides found across various insect orders. nih.gov Within the Hymenoptera, abaecin genes show a close evolutionary relationship with hymenoptaecin genes. nih.gov Broader phylogenetic studies of insect antimicrobial peptides categorize abaecin into a group that includes lebocin, drosocin, coleoptericin, hymenoptaecin, and apidaecin. mdpi.com
Homologs of abaecin are not restricted to bees. Lebocins, which are proline-rich peptides from lepidopteran insects, share a 41% sequence identity with abaecin from A. mellifera. mdpi.com Furthermore, abaecin-like genes have been identified in other hymenopteran insects, such as the bumblebee Bombus ignites and the parasitic wasp Nasonia vitripennis. researchgate.net The evolutionary relatedness of these genes is supported by conserved genomic features, such as the presence of a phase 0 intron at an identical position, which indicates a shared ancestry. researchgate.net This suggests that the abaecin gene is part of an ancient family of defense molecules that have diversified structurally and functionally throughout insect evolution.
| Insect Order | Species Example | Related Peptide | Phylogenetic Note |
|---|---|---|---|
| Hymenoptera | Apis mellifera, Apis cerana | Abaecin | Closely related to Hymenoptaecin. nih.gov |
| Hymenoptera | Bombus ignites | Abaecin-like peptide | Homolog to Apis abaecin. researchgate.net |
| Hymenoptera | Nasonia vitripennis | Nabaecin | Shares conserved intron position with bee abaecin. researchgate.net |
| Lepidoptera | (Various moths/butterflies) | Lebocin | Shares 41% sequence identity with A. mellifera abaecin. mdpi.com |
| Diptera | Drosophila melanogaster | Drosocin | Phylogenetically grouped with abaecin. mdpi.com |
Biosynthesis and Post Translational Processing of Abaecin Precursor
Transcriptional Regulation of Abaecin (B1167496) Precursor Expression
The synthesis of abaecin is tightly controlled at the transcriptional level. The gene encoding the abaecin precursor is not constitutively expressed at high levels; instead, its transcription is rapidly and significantly upregulated in response to immune challenges. igem.org This regulation is mediated by complex signaling networks that detect the presence of pathogens and activate specific transcription factors.
The insect immune system recognizes invading microbes through conserved molecular structures known as Pathogen-Associated Molecular Patterns (PAMPs). oup.com The expression of the abaecin gene is strongly induced upon recognition of specific PAMPs, particularly those associated with bacteria. For instance, peptidoglycans from the cell walls of Gram-negative bacteria are potent inducers of abaecin expression. biorxiv.org The immune response, including the upregulation of abaecin, is triggered most strongly by Gram-negative bacteria. annals-parasitology.eu This recognition event initiates intracellular signaling cascades that lead to the activation of abaecin gene transcription. biorxiv.org
The primary signaling cascade responsible for regulating abaecin expression in response to Gram-negative bacteria is the Immune Deficiency (IMD) pathway. annals-parasitology.eunih.gov This pathway is triggered when a peptidoglycan recognition protein (PGRP) detects bacterial peptidoglycan. royalsocietypublishing.org This binding event activates a series of downstream proteins, culminating in the activation of the NF-κB-like transcription factor, Relish. biorxiv.orgroyalsocietypublishing.org Activated Relish translocates into the nucleus, where it binds to specific sites in the promoter region of the abaecin gene, driving the transcription of the this compound mRNA. royalsocietypublishing.orgtheses.cz Silencing of Relish has been shown to inhibit the expression of abaecin, confirming the critical role of the IMD pathway in its regulation. theses.cz
While the IMD pathway is a primary regulator, evidence strongly suggests that the Toll signaling pathway also plays a role in modulating abaecin expression. biorxiv.orgresearchgate.net The Toll pathway, which is typically associated with responses to Gram-positive bacteria and fungi, also utilizes an NF-κB transcription factor, Dorsal. royalsocietypublishing.orgresearchgate.net In silico analyses have suggested that the abaecin gene promoter contains binding sites for both Relish (from the IMD pathway) and Dorsal (from the Toll pathway), indicating a dual regulation mechanism. theses.czresearchgate.net This cross-talk between the Toll and IMD pathways allows for a more robust and versatile immune response, potentially enabling the induction of abaecin by a wider range of pathogens. researchgate.netmdpi.com Some studies have noted that while the IMD pathway may be the main driver, both pathways can be involved in the production of abaecin. researchgate.net
The expression of the this compound gene is not only influenced by direct pathogenic challenge but is also significantly affected by various environmental stressors and the physiological state of the insect. These factors can either enhance or suppress the immune response, thereby altering abaecin transcript levels.
Pathogens such as the mite Varroa destructor and the Deformed Wing Virus (DWV) it transmits can suppress the expression of abaecin, potentially contributing to the immunosuppressive effects observed in infested honey bees. annals-parasitology.eu Similarly, infection with the microsporidian parasite Nosema ceranae has been shown to cause an initial upregulation of abaecin expression, followed by a gradual decrease as the infection progresses. annals-parasitology.eumdpi.comresearchgate.net
Exposure to certain pesticides can also negatively impact abaecin expression. Sublethal concentrations of insecticides like clothianidin and thiamethoxam, as well as fungicides and herbicides, have been found to downregulate abaecin gene expression, potentially compromising the bee's ability to fight off infections. nih.govfrontiersin.orgfrontiersin.org Conversely, some chemical stimulants, such as thyme oil, have been observed to increase abaecin expression in virus-infected bees. frontiersin.org
Physiological conditions, including age and social role, also influence baseline and induced expression levels. Forager bees, for instance, have been found to have lower average expression levels of abaecin compared to nurse bees. nih.gov This suggests that the regulation of this immune gene is integrated with the developmental and social context of the individual. biorxiv.org
Table 1: Influence of Various Factors on this compound Gene Expression This table is interactive. You can sort and filter the data by clicking on the headers.
| Factor Category | Specific Factor | Organism Studied | Observed Effect on Abaecin Expression | Reference(s) |
|---|---|---|---|---|
| Pathogen | Varroa destructor | Honey Bee (Apis mellifera) | Downregulation/Suppression | annals-parasitology.eu |
| Pathogen | Deformed Wing Virus (DWV) | Honey Bee (Apis mellifera) | Downregulation/Suppression | annals-parasitology.eu |
| Pathogen | Nosema ceranae | Honey Bee (Apis mellifera) | Initial upregulation, then downregulation | annals-parasitology.eumdpi.comresearchgate.net |
| Pesticide | Clothianidin (Neonicotinoid) | Honey Bee (Apis mellifera) | Downregulation | frontiersin.org |
| Pesticide | Thiamethoxam (Neonicotinoid) | Honey Bee (Apis mellifera) | Downregulation (in presence of V. destructor) | annals-parasitology.eu |
| Pesticide | Difenoconazole (Fungicide) | Stingless Bee (Frieseomelitta varia) | Downregulation | nih.gov |
| Pesticide | Clomazone (Herbicide) | Stingless Bee (Frieseomelitta varia) | Downregulation | nih.gov |
| Chemical Stimulant | Thyme Oil | Honey Bee (Apis mellifera) | Upregulation (in virus-infected bees) | frontiersin.org |
| Physiological State | Forager vs. Nurse Bee | Honey Bee (Apis mellifera) | Lower expression in foragers | nih.gov |
Cross-talk with Other Immune Regulatory Networks (e.g., Toll Pathway)
Proteolytic Maturation of the this compound Protein
Transcription and translation of the abaecin gene result in the synthesis of a biologically inactive precursor protein. nih.govmdpi.com This precursor must undergo post-translational modification, specifically proteolytic cleavage, to release the mature, functional abaecin peptide. plos.org This maturation process is essential for the peptide's antimicrobial activity.
The this compound protein is synthesized with an N-terminal signal peptide, which in Apis mellifera is composed of 19 amino acids. theses.cz This short sequence acts as a molecular tag that directs the nascent polypeptide into the cell's secretory pathway, typically via the endoplasmic reticulum and Golgi apparatus. igem.org This targeting is crucial for ensuring that the antimicrobial peptide is secreted out of the cell into the hemolymph (insect blood), where it can encounter and act against invading pathogens. igem.orgplos.org
As the precursor protein transits through the secretory pathway, the signal peptide is recognized and cleaved off by a specific enzyme called a signal peptidase. windows.net Following signal peptide removal, further processing may occur. Precursor proteins for antimicrobial peptides are often structured with pro-sequences that are removed by other proteases, such as furin-like enzymes, at specific cleavage sites (e.g., dibasic RR sites) to yield the final active molecule. plos.orgresearchgate.net This step-wise processing ensures that the potent, membrane-disrupting activity of the mature peptide is unleashed only after it has been safely secreted from the producing cell. mdpi.com
Enzymatic Processing Events Leading to Mature Abaecin Peptide
The biosynthesis of mature abaecin from its precursor is a streamlined process, primarily involving the cleavage of a signal peptide. In honeybees such as Apis mellifera and Apis cerana, the this compound gene is notably composed of two main parts: a pre-region, which codes for a signal peptide, and the mature region, which codes for the final abaecin peptide. plos.org
A crucial characteristic of the this compound in these species is the absence of a pro-region. plos.org This is significant because it means that extensive downstream enzymatic processing is not required after the initial signal peptide is removed. The primary and seemingly sole enzymatic event is the cleavage of this N-terminal signal peptide by a signal peptidase enzyme. This event is essential for the peptide to enter the secretory pathway. Once the signal peptide is cleaved, the resulting peptide is the mature, active form of abaecin. plos.org
This processing mechanism is distinct from many other antimicrobial peptides (AMPs), which often require multi-step processing of a prepropeptide. For instance, some AMPs are synthesized with a pro-region that must be cleaved by other proteases, such as furin-like enzymes at specific cleavage sites, to release the active peptide. windows.net In contrast, abaecin's maturation is direct. However, it is worth noting that abaecin-like (B1578668) genes found in other insects, such as the parasitoid wasp Nasonia vitripennis, do contain dibasic cleavage sites (RR), which suggests that their post-translational processing may involve additional enzymatic steps to release the mature peptide. researchgate.net
The structure of the this compound in different hymenopteran species shows some variation, as detailed in the table below.
| Species | Precursor Component | Length (Amino Acids) | Function |
| Apis cerana | Pre-region (Signal Peptide) | 19 | Directs peptide to the secretory pathway |
| Mature Region | 33-34 | Final active antimicrobial peptide | |
| Bombus ignitus | Mature Region | 39 | Final active antimicrobial peptide |
This table summarizes the known components of the this compound in selected species based on gene analysis. plos.orgkoreascience.kr
Subcellular Compartmentation of Precursor Maturation
The maturation of the this compound is tightly linked to the cell's secretory pathway, beginning in the cytoplasm and concluding with secretion into the hemolymph. The process is initiated in immune-competent cells, primarily the fat body cells, following an immune challenge. koreascience.krnih.gov
The key steps in the subcellular journey of the this compound are as follows:
Synthesis and Translocation into the Endoplasmic Reticulum (ER): The abaecin mRNA is translated on ribosomes. The resulting polypeptide chain starts with an N-terminal signal peptide. This signal sequence acts as a molecular "address label," directing the entire precursor protein to the membrane of the endoplasmic reticulum. As the precursor is translocated into the ER lumen, the signal peptide is cleaved off by a signal peptidase enzyme located within the ER membrane. plos.orgelifesciences.org
Maturation within the ER: Because the honeybee this compound lacks a pro-region, its maturation is completed upon removal of the signal peptide. plos.org This means the mature, active abaecin peptide is formed directly within the lumen of the endoplasmic reticulum. This is a highly efficient mechanism, as it avoids the need for further processing steps in subsequent compartments of the secretory pathway. plos.org
Secretion: Following its maturation in the ER, the active abaecin peptide is transported through the Golgi apparatus and packaged into secretory vesicles. These vesicles then move to the cell membrane, fuse with it, and release the mature abaecin into the hemolymph, the insect equivalent of blood. koreascience.krnih.gov Once in the hemolymph, abaecin can act against invading pathogens as a key component of the humoral immune response. plos.org
Interestingly, the signal sequences of abaecin from bees and another proline-rich antimicrobial peptide, drosocin (B118338) from Drosophila, exhibit notable homology. This suggests a conserved ancestral mechanism for the secretion and processing of this class of peptides across different insect orders.
Mechanistic Insights into Abaecin Function Derived from Its Precursor
Interaction with Intracellular Bacterial Chaperone Systems
Abaecin's primary intracellular target is the bacterial chaperone protein DnaK, a crucial component of the heat shock protein 70 (Hsp70) family. nih.govtheses.cz By interfering with DnaK function, abaecin (B1167496) disrupts essential cellular processes, ultimately leading to bacterial cell death. nih.gov
Binding Affinity to Bacterial DnaK
Abaecin exhibits a significant binding affinity for bacterial DnaK. nih.govasm.org Experimental studies have demonstrated a notable quenching effect of 74% by abaecin, indicating a strong interaction. asm.orgnih.gov This binding efficiency is comparable to other well-known proline-rich, DnaK-targeting peptides like oncocin and pyrrhocoricin. asm.orgnih.gov The interaction is also stereospecific, meaning abaecin preferentially binds to the bacterial DnaK and not its human equivalent, Hsp70, which is advantageous for potential therapeutic applications to minimize host toxicity. nih.gov
Inhibition of DnaK ATPase Activity and Protein Folding
The binding of abaecin to DnaK leads to the inhibition of the chaperone's ATPase activity. mdpi.comresearchgate.net This enzymatic activity is critical for the DnaK-DnaJ-GrpE-ATP molecular chaperone system to function correctly in protein refolding. nih.gov By disrupting the ATPase action, abaecin prevents the proper folding of misfolded proteins, leading to the accumulation of protein aggregates and defective ribosome biogenesis within the bacterial cell. mdpi.comresearchgate.net This interference with protein metabolism is a key aspect of abaecin's antimicrobial action. nih.gov
Identification of DnaK-Binding Motifs within Abaecin
Interestingly, abaecin does not possess the conserved YL/IPRP motif found in many other proline-rich DnaK-binding antimicrobial peptides. nih.govnih.gov Despite this, it binds to DnaK with high efficacy. nih.govasm.org Analysis has identified atypical DnaK-binding motifs within the abaecin sequence. One predicted binding sequence is WPYPLPN. nih.govnih.gov This sequence, characterized by alternating proline and aromatic or bulky aliphatic residues, likely adopts a rigid and hydrophobic structure that facilitates binding to DnaK. nih.gov Further analysis has suggested the presence of two potential DnaK-binding sites in the full-length abaecin precursor: one at the N-terminus (YVPLPNV) and another at the C-terminus (NPKIKWP). nih.gov Even a shorter, 29-amino-acid-long version of abaecin, which retains the N-terminal binding sequence, has been shown to have antimicrobial activity. nih.govresearchgate.net The existence of multiple binding sites on DnaK for peptides like abaecin suggests a complex interaction that does not solely rely on the canonical PRP motif. frontiersin.org
Synergistic Interactions with Other Antimicrobial Peptides
Abaecin's antimicrobial activity is significantly enhanced when it acts in concert with other antimicrobial peptides (AMPs), particularly those that permeabilize bacterial membranes. frontiersin.orguci.edu This synergistic relationship is crucial for abaecin to reach its intracellular target and exert its full effect. nih.govroyalsocietypublishing.org
Cooperative Actions with Membrane-Permeabilizing Peptides (e.g., Hymenoptaecin)
Abaecin on its own shows minimal activity against Gram-negative bacteria because it cannot efficiently cross the bacterial membrane. royalsocietypublishing.orgnih.gov However, when combined with a membrane-permeabilizing peptide like hymenoptaecin, its efficacy is greatly increased. frontiersin.orguci.edu Hymenoptaecin, a glycine-rich AMP, forms pores in the bacterial envelope. nih.govroyalsocietypublishing.org This pore formation compromises the integrity of the bacterial membrane, creating entry points for abaecin. frontiersin.orguci.edu Studies have shown that even sublethal concentrations of hymenoptaecin can facilitate the entry of abaecin. royalsocietypublishing.org This cooperative action has also been observed with other pore-forming peptides like cecropin (B1577577) A and stomoxyn (B1575848), indicating a general mechanism of potentiation. nih.govresearchgate.net
Proline-Rich Nature and its Role in Action Mechanism
The this compound is the direct antecedent to abaecin, a member of the proline-rich antimicrobial peptide (PrAMP) family. bicnirrh.res.innih.gov These peptides are distinguished by a high concentration of proline residues, which can range from 14% to 49% of the total amino acid sequence. mdpi.comnih.gov In the case of honeybee abaecin (Apis mellifera), proline constitutes approximately 29% of the mature peptide. mdpi.comannualreviews.org The precursor itself is a simple structure, typically consisting of a signal peptide (pre-region) and the mature peptide region. plos.org Unlike many other antimicrobial peptides, the this compound gene lacks a pro-region, meaning the active abaecin peptide is generated simply by the cleavage of the signal sequence following translocation into the endoplasmic reticulum. plos.orgresearchgate.net This direct maturation process underscores the importance of the primary amino acid sequence, rich in proline, to the peptide's ultimate function. This proline-rich nature is not merely a structural quirk but is central to abaecin's mechanism of action, dictating its conformation, its method of entering bacterial cells, and its interaction with specific intracellular targets. mdpi.comnih.gov
Conformational Flexibility and Peptide Structure-Activity Relationships
The significant number of proline residues distributed throughout the abaecin sequence fundamentally influences its three-dimensional structure. Proline's rigid ring structure disrupts the formation of common secondary structures like α-helices and β-sheets. mdpi.com Consequently, abaecin does not adopt a rigid, ordered conformation in aqueous solution; instead, it exists as a flexible, random coil. researchgate.net This conformational flexibility is a defining characteristic of many PrAMPs and is crucial for their activity.
Structure-activity relationship (SAR) studies have provided insights into the features essential for abaecin's function. While many PrAMPs contain characteristic Pro-Arg-Pro (PRP) motifs, these are notably absent in honeybee abaecin. mdpi.comfrontiersin.org Instead, research has pointed to other sequences as being critical for its activity. For instance, a WPYPLPN fragment in abaecin from the bumblebee Bombus pascuorum has been predicted to be the primary binding region for its intracellular target, DnaK. asm.org Interestingly, the antibacterial peptide PP30, which is homologous to the this compound from wasps, is also antibacterial but lacks this specific DnaK-binding motif, suggesting that alternative mechanisms or binding sites may be involved for some abaecin-like (B1578668) peptides. nih.govfrontiersin.org The cationic nature of these peptides, resulting from basic amino acid residues, is also a critical factor, facilitating the initial interaction with the negatively charged bacterial membranes. nih.govfrontiersin.org
| Feature | Description | Significance to Activity |
| Proline Content | Approximately 29% in mature honeybee abaecin. mdpi.comannualreviews.org | Induces a flexible, random coil structure by preventing α-helix formation. mdpi.comresearchgate.net |
| Precursor Structure | Composed of a pre-region (signal peptide) and a mature region; lacks a pro-region. plos.org | Simple processing: signal peptide cleavage directly yields the active mature peptide. researchgate.net |
| Key Motifs | Lacks the common PRP motif found in some PrAMPs. frontiersin.org A WPYPLPN motif is predicted as the DnaK binding site in some species. asm.org | Specific motifs are crucial for interaction with intracellular targets; variations exist between species. |
| Net Charge | Cationic (positively charged). nih.gov | Facilitates initial electrostatic interactions with negatively charged bacterial membranes. frontiersin.org |
| Conformation | Flexible, unstructured in aqueous solution. researchgate.netmdpi.com | Allows the peptide to traverse the bacterial membrane and adapt to its intracellular target. |
Mechanisms of Intracellular Translocation and Specificity
Unlike many antimicrobial peptides that kill bacteria by forming pores and disrupting the cell membrane, abaecin and other PrAMPs are generally non-lytic and act on intracellular targets. nih.gov The key challenge for these peptides is to cross the bacterial membrane to reach the cytoplasm. The translocation of abaecin is a multi-step process that often relies on synergistic interactions.
By itself, abaecin's ability to penetrate bacterial membranes is limited. nih.gov Its entry into the bacterial cell is often facilitated by inner membrane transporter proteins, such as SbmA. mdpi.comnih.gov However, its effectiveness is dramatically enhanced when it acts in concert with pore-forming peptides. researchgate.net Research has shown that peptides like hymenoptaecin (also from honeybees), cecropin A, and stomoxyn, even at sublethal concentrations, can create transient pores or destabilize the bacterial membrane. mdpi.comresearchgate.net This permeabilization allows abaecin to be translocated into the cytoplasm, where it can engage its specific targets. nih.gov This synergistic mechanism, where one peptide facilitates the entry of another, is a sophisticated aspect of the honeybee's innate immune response. researchgate.net Atomic force microscopy has revealed that combinations of abaecin and pore-forming peptides cause profound structural damage to the bacterial cell surface, creating furrows and recesses that are not observed when the peptides are used alone. researchgate.netresearchgate.net
Once inside the bacterial cell, abaecin demonstrates high specificity for its intracellular targets. The primary target identified for abaecin and several other PrAMPs is the molecular chaperone DnaK, a heat shock protein. researchgate.netasm.orgnih.gov Abaecin binds to DnaK, inhibiting its chaperone functions, which are essential for the proper folding of newly synthesized polypeptides. mdpi.comresearchgate.net This interaction can lead to an accumulation of misfolded proteins, ultimately disrupting cellular processes and leading to bacterial death. Other PrAMPs are known to also target the 70S ribosome to inhibit protein synthesis, suggesting a multi-faceted approach to disabling bacterial functions. mdpi.com
| Interacting Peptide | Organism of Origin | Class | Synergistic Effect with Abaecin | Reference |
| Hymenoptaecin | Honeybee (Apis mellifera) | Pore-forming | Forms pores in the bacterial membrane, facilitating abaecin's entry into the cytoplasm. | mdpi.comnih.gov |
| Cecropin A | Giant silk moth (Hyalophora cecropia) | Pore-forming | Increases membrane permeabilization, enhancing abaecin's antibacterial activity. | researchgate.net |
| Stomoxyn | Stable fly (Stomoxys calcitrans) | Pore-forming | Works with abaecin to cause significant structural changes to the bacterial surface. | researchgate.net |
Comparative Analysis of Abaecin Precursor Systems
Identification and Characterization of Abaecin-like (B1578668) Peptides in Diverse Invertebrates
Abaecin (B1167496) was first isolated and characterized from the honeybee, Apis mellifera. springernature.com Since then, abaecin and abaecin-like peptides have been identified in a range of other invertebrates, primarily within the Hymenoptera order, which includes bees, wasps, and ants. nih.govroyalsocietypublishing.org These peptides are characterized by a high proline content, which prevents the formation of stable secondary structures like α-helices. mdpi.comd-nb.info
Research has led to the identification of abaecin orthologs in various bee species, such as the Eastern honeybee (Apis cerana) and bumblebees (Bombus terrestris and Bombus ignites). researchgate.netnih.gov Beyond bees, abaecin-like sequences have been found in parasitic wasps like Pteromalus puparum and Nasonia vitripennis, as well as in ants. nih.govresearchgate.netpensoft.net
A notable example is the characterization of an abaecin-like peptide, named PP30, from the endoparasitoid wasp Pteromalus puparum. researchgate.netnih.gov A cDNA clone from this wasp revealed a proline-rich peptide with significant amino acid sequence similarity to honeybee abaecin. researchgate.netnih.gov Synthesis and characterization of PP30 demonstrated its activity against both Gram-negative and Gram-positive bacteria, a hallmark of abaecin function. nih.gov Interestingly, unlike some other proline-rich AMPs, PP30 was shown to cause extensive damage to bacterial cell membranes. nih.gov
The identification of these peptides across a diverse range of invertebrates underscores the widespread importance of the abaecin system in insect immunity.
Table 1: Selected Abaecin and Abaecin-like Peptides in Invertebrates
| Peptide Name | Source Organism | Order | Key Characteristics |
| Abaecin | Apis mellifera (Western Honeybee) | Hymenoptera | 34 amino acids, 10 proline residues, active against Gram-positive and some Gram-negative bacteria. mdpi.comd-nb.info |
| AcAb1, AcAb2 | Apis cerana (Asiatic Honeybee) | Hymenoptera | Two main peptide variants identified, differing by one amino acid. nih.govnih.gov |
| Abaecin | Bombus terrestris (Buff-tailed Bumblebee) | Hymenoptera | Shows potentiating functional interaction with another AMP, hymenoptaecin. royalsocietypublishing.orgroyalsocietypublishing.org |
| Abaecin | Bombus ignites | Hymenoptera | Identified as a proline-rich antibacterial peptide. researchgate.net |
| PP30 | Pteromalus puparum (Endoparasitoid Wasp) | Hymenoptera | High sequence similarity to abaecin precursor; exhibits membrane-damaging activity. researchgate.netnih.gov |
| nabaecin-3 | Nasonia vitripennis (Jewel Wasp) | Hymenoptera | Shows high sequence similarity to A. mellifera abaecin. researchgate.net |
| Abaecin | Atta cephalotes (Leaf-cutting Ant) | Hymenoptera | Expression is induced in response to fungal infection. pensoft.net |
Sequence Homology and Functional Divergence Among Abaecin Orthologs and Paralogs
The study of abaecin sequences across different species (orthologs) and within a single species (paralogs) reveals a dynamic evolutionary history characterized by both conservation and diversification. sequenceserver.comlibretexts.org
Orthologs: Comparison of abaecin orthologs from different bee species highlights conserved regions, likely crucial for their fundamental antimicrobial function, alongside variable regions. For instance, the abaecin peptides from Apis mellifera (AmAb1) and Apis cerana (AcAb1 and AcAb2) show high sequence similarity. nih.gov However, a natural mutation (Ile-Val) exists between the A. mellifera and A. cerana peptides. nih.gov Furthermore, one of the A. cerana variants, AcAb2, lacks a Gln residue present in AcAb1, which is suggested to decrease its hydrophilicity. nih.gov These subtle changes in the variable regions may influence the antimicrobial spectrum of the peptides. nih.gov
In the parasitic wasp Nasonia vitripennis, a member of the nabaecin family, nabaecin-3, shares 41.2% protein sequence identity with A. mellifera abaecin, indicating a more distant but clear evolutionary relationship. researchgate.net
Paralogs: Gene duplication events can give rise to paralogous genes within a species, which can then evolve new or specialized functions. sequenceserver.comlibretexts.org In Apis cerana, researchers identified 11 different abaecin cDNA sequences that code for two distinct mature abaecin peptides (AcAb1 and AcAb2). nih.govnih.gov This indicates the presence of multiple abaecin gene copies, or paralogs, in this species. The existence of these paralogs suggests a mechanism for generating diversity in the immune response, potentially as a strategy to counter a broader range of pathogens or the evolution of resistance in microbes. nih.govplos.org
Functionally, while the core activity of abaecin peptides is antibacterial, the nuances of this function can vary. For example, bumblebee abaecin on its own shows weak activity against E. coli, but its effectiveness is dramatically enhanced when combined with another AMP, hymenoptaecin. royalsocietypublishing.orgroyalsocietypublishing.org This synergistic interaction suggests a functional specialization where abaecin's primary role might be to interact with intracellular targets like the DnaK chaperone protein, after the cell membrane has been compromised by a pore-forming peptide like hymenoptaecin. royalsocietypublishing.orgroyalsocietypublishing.orgroyalsocietypublishing.org This contrasts with the direct membrane-damaging activity observed for the wasp peptide PP30. nih.gov
Table 2: Sequence Comparison of Selected Abaecin Orthologs
| Peptide | Organism | Sequence | Length (amino acids) |
| Abaecin (AmAb1) | Apis mellifera | YVPLPNVPQPGRRPFPTFPGQGPFNPKIKWPQGY | 34 |
| Abaecin (AcAb1) | Apis cerana | YVPLPNVPQPGRRPFPTFPGQGPFNPKVKWPQGY | 34 |
| Abaecin (AcAb2) | Apis cerana | YVPLPNVP-GRRPFPTFPGQGPFNPKVKWPQGY | 33 |
| PP30 | Pteromalus puparum | YVPPVQKPHPNGPKFPTFP | 19 |
Evolutionary Conservation of this compound Features in Innate Immunity
A key conserved feature is the structure of the precursor protein, which typically consists of a signal peptide region and a mature peptide region. nih.govplos.orgtheses.cz The signal peptide is responsible for directing the newly synthesized peptide into the secretory pathway, after which it is cleaved to release the active mature abaecin. nih.gov Notably, unlike some other AMPs such as defensin, the this compound in honeybees lacks a pro-region. nih.govplos.org This implies a more direct activation process; once transcribed and translated, the peptide can be readily processed and secreted into the hemolymph to combat infection. nih.gov
The gene structure itself also shows evolutionary conservation. For instance, a conserved phase 0 intron has been identified at a similar position in the abaecin genes of different hymenopteran species, supporting their common evolutionary origin. researchgate.net
The persistence and diversification of the abaecin gene family within Hymenoptera suggest that it is under continuous evolutionary pressure from pathogens. nih.gov The ability to generate multiple variants through gene duplication and subsequent mutation provides these insects with a flexible and adaptable defense mechanism. nih.govplos.org The expression of abaecin is inducible by bacterial and even fungal challenges, demonstrating its active role in the immune response. pensoft.netnih.gov This evolutionary plasticity, coupled with the conservation of essential precursor features, solidifies the abaecin system as a key, evolutionarily successful component of invertebrate innate immunity.
Advanced Research Methodologies and Experimental Paradigms for Abaecin Precursor Studies
Molecular Cloning and Genetic Manipulation Techniques
The study of the abaecin (B1167496) precursor begins with the isolation and characterization of its corresponding gene. Molecular cloning techniques are essential for obtaining the precursor's coding sequence and for analyzing its expression dynamics.
Construction and Screening of cDNA Libraries
The initial step in isolating the genetic information for the abaecin precursor involves creating a library of complementary DNA (cDNA). This is crucial as cDNA is generated from messenger RNA (mRNA), representing the genes that are actively being expressed in a specific tissue or at a specific time, such as during an immune response.
Researchers have successfully isolated this compound genes by constructing and screening cDNA libraries from honeybees (Apis mellifera) and other insects like the Asiatic honeybee (Apis cerana) and the endoparasitoid wasp (Pteromalus puparum). plos.orgnih.gov The process typically begins with the induction of an immune response in the insect, often by injecting bacteria, to stimulate the transcription of antimicrobial peptide genes, including abaecin. plos.org Subsequently, mRNA is extracted from relevant tissues, like the fat body, and reverse transcribed into cDNA. bioone.org
These cDNAs are then cloned into plasmid vectors, and the resulting collection of clones, known as a cDNA library, is screened to find the specific clone containing the this compound sequence. libretexts.org In one study, 156 positive clones were sequenced from an Apis cerana cDNA library, with 23 of these clones corresponding to the abaecin gene. plos.org This approach has revealed that the this compound gene consists of a signal peptide region and a mature peptide region, but notably lacks a pro-region, indicating that the active peptide is produced after translocation into the endoplasmic reticulum without further complex processing steps. plos.orgplos.org The screening of such libraries has also identified multiple gene variants and isoforms of the this compound. plos.org For instance, in Apis cerana, 11 different abaecin cDNA sequences were identified, which code for two distinct abaecin peptides. plos.org
Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Profiling
Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a highly sensitive technique used to measure the expression levels of specific genes, such as the one encoding the this compound. thermofisher.com This method allows researchers to quantify the amount of mRNA transcribed from the abaecin gene under different conditions, providing insights into its regulation.
Studies have utilized RT-qPCR to confirm that the expression of the this compound gene is significantly upregulated following a bacterial challenge. nih.gov For example, after injecting insects with bacteria, the levels of abaecin mRNA can be measured at various time points to track the induction of the immune response. escholarship.org The analysis involves reverse transcribing the extracted RNA into cDNA, followed by PCR amplification using primers specific to the this compound sequence. The amplification process is monitored in real-time using fluorescent dyes. thermofisher.com The relative expression of the abaecin gene is typically calculated using the 2-ΔΔCT method, which compares the gene's expression in a test condition (e.g., infected) to a control condition (e.g., uninfected) after normalization to a stable reference gene. biorxiv.org This methodology has been fundamental in demonstrating that abaecin gene transcription is a key part of the insect's inducible humoral immunity. plos.org
Recombinant Expression and Purification Strategies
To obtain sufficient quantities of the this compound for structural and functional studies, researchers rely on recombinant expression systems. These systems allow for the production of the precursor in a host organism, followed by its purification.
Heterologous Protein Expression Systems (e.g., Bacterial, Yeast Systems)
The this compound and the mature peptide have been successfully produced in various heterologous expression systems, most notably the bacterium Escherichia coli and the yeast Pichia pastoris. sb-peptide.comnih.gov The choice of expression system depends on factors such as yield, cost, and the need for post-translational modifications.
In E. coli, the coding sequence for the this compound or mature peptide is often cloned into an expression vector, such as pET or pCold, under the control of an inducible promoter (e.g., T7 promoter). igem.orgresearchgate.net To enhance solubility, prevent degradation, and simplify purification, the abaecin sequence is frequently fused to a larger, more stable protein or tag. sb-peptide.comsci-hub.se Common fusion partners include:
Thioredoxin (Trx): This fusion partner has been used to produce soluble abaecin in E. coli. koreascience.kr
Small Ubiquitin-related Modifier (SUMO): The SUMO tag is known to increase the solubility and stability of recombinant proteins. sb-peptide.comsci-hub.se It has been successfully used to express abaecin, and a SUMO fusion system yielded 216 mg/L of a related antimicrobial peptide. researchgate.net
Glutathione S-transferase (GST): This tag facilitates purification via affinity chromatography. nih.gov
6xHis-tag: A sequence of six histidine residues allows for easy purification using immobilized metal ion affinity chromatography (IMAC). igem.orgkoreascience.kr
The yeast Pichia pastoris offers an alternative eukaryotic expression system that can perform some post-translational modifications and is capable of secreting the recombinant protein into the culture medium, simplifying purification. nih.govd-nb.info Researchers have optimized the abaecin gene sequence for expression in P. pastoris and cloned it into vectors like pPIC9, which contains a methanol-inducible promoter and a signal sequence for secretion. nih.govd-nb.info
| Expression System | Vector System | Fusion Tag | Host Organism | Key Feature |
| Bacterial | pET-32b | Thioredoxin (Trx), 6xHis | E. coli | High yield of soluble fusion protein. koreascience.kr |
| Bacterial | pKSEC1 | SUMO, 6xHis | E. coli | Designed for efficient prokaryotic expression of AMPs. sb-peptide.com |
| Yeast | pPIC9 | 6xHis | Pichia pastoris | Secretory expression simplifies peptide recovery. nih.govd-nb.info |
| Bacterial | BioBrick™ | pelB leader, 6xHis | E. coli | Directs protein to the periplasm, aiding folding. igem.org |
Chromatographic and Spectroscopic Methods for Recombinant Precursor and Mature Peptide Purification
Following recombinant expression, the this compound or mature peptide must be purified from the host cell proteins. This is typically a multi-step process involving chromatography.
The most common initial step is affinity chromatography , which utilizes the fusion tag attached to the recombinant protein. For His-tagged proteins, a column containing nickel-nitrilotriacetic acid (Ni-NTA) resin is used. koreascience.krmdpi.com The fusion protein binds to the nickel, while most host proteins wash away. The bound protein is then eluted using a high concentration of imidazole. core.ac.uk
Once the fusion protein is purified, the abaecin peptide is often cleaved from its fusion partner using a specific protease, such as enterokinase or TEV protease, whose recognition site is engineered between the tag and the peptide sequence. koreascience.krmdpi.com After cleavage, a second round of affinity chromatography can be performed to separate the cleaved peptide from the fusion tag and the protease (which are often also His-tagged). mdpi.com
Further purification to achieve high purity is often accomplished using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.gov This technique separates peptides based on their hydrophobicity. The final purity and molecular mass of the recombinant peptide are confirmed using methods like Tricine-SDS-PAGE and electrospray ionization mass spectrometry (ESI-MS) . koreascience.krnih.gov For example, purified recombinant abaecin showed a molecular mass of approximately 3.9 to 4.4 kDa in these analyses. koreascience.krnih.gov
Synthetic Peptide Chemistry for Mechanistic Elucidation
While recombinant expression is excellent for producing large quantities of the full-length precursor or peptide, solid-phase peptide synthesis (SPPS) offers a powerful alternative for mechanistic studies. elsevier.es SPPS allows for the chemical synthesis of peptides with complete control over the amino acid sequence. koreascience.kr
This methodology is invaluable for:
Studying structure-activity relationships: Researchers can synthesize fragments of the this compound or mature peptide to identify the minimal active region.
Introducing unnatural amino acids: Incorporating modified or non-standard amino acids can probe the role of specific residues in the peptide's function and stability.
Creating peptide analogs: Synthetic chemistry enables the design and creation of abaecin analogs with potentially enhanced activity or stability.
Chemically synthesized abaecin peptides have been used to confirm the antimicrobial activity observed with recombinant versions and to explore the function of specific domains. koreascience.krresearchgate.net The purity and identity of the synthesized peptides are typically verified using HPLC and mass spectrometry.
Solid-Phase Peptide Synthesis of Abaecin and its Analogs
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing peptides in the laboratory, and it has been extensively applied to the synthesis of mature abaecin and its analogs for functional and structural studies. researchgate.net This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. While detailed protocols for the SPPS of the entire this compound, including its N-terminal signal sequence, are not extensively documented in publicly available literature, the methodology is theoretically applicable.
The synthesis of a precursor peptide would involve the sequential coupling of amino acids corresponding to the full prepropeptide sequence. Recombinant expression systems are more commonly employed for producing precursor proteins. koreascience.krnih.govnih.gov However, SPPS offers the advantage of incorporating unnatural amino acids or specific labels to study precursor processing and folding. For instance, the chemical synthesis of an abaecin-like (B1578668) peptide named PP30 from the wasp Pteromalus puparum has been successfully achieved, demonstrating the feasibility of SPPS for proline-rich peptides of similar complexity. researchgate.net
Table 1: Key Steps in Solid-Phase Peptide Synthesis (SPPS) of a Precursor Peptide
| Step | Description | Purpose |
| Resin Functionalization | The C-terminal amino acid of the precursor sequence is attached to a solid resin support. | To provide a solid anchor for the stepwise synthesis. |
| Deprotection | The temporary protecting group (e.g., Fmoc) on the N-terminus of the attached amino acid is removed. | To expose the amino group for the next coupling reaction. |
| Amino Acid Coupling | The next N-terminally protected amino acid in the precursor sequence is activated and coupled to the growing chain. | To elongate the peptide chain according to the desired sequence. |
| Washing | The resin is washed to remove excess reagents and by-products. | To ensure the purity of the synthesized peptide. |
| Final Cleavage | Once the full precursor sequence is assembled, the peptide is cleaved from the resin support. | To release the full-length synthetic precursor peptide. |
Site-Directed Mutagenesis and Truncation Studies on Synthetic Peptides
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific changes into a DNA sequence, resulting in targeted modifications in the expressed protein. mdpi.com This methodology is pivotal for understanding the functional role of specific amino acid residues within the this compound. While studies focusing exclusively on the mutagenesis of the this compound are limited, the principles are well-established from research on other antimicrobial peptides and recombinant abaecin production. nih.gov
For instance, analysis of the precursor sequences of nabaecins, which are chimeric abaecin-like genes, has identified dibasic cleavage sites (RR) that are critical for post-translational processing to release the mature peptide. researchgate.net Mutagenesis of these sites could be used to study the processing of the precursor by cellular proteases. Similarly, mutations within the signal peptide sequence could elucidate its role in secretion and targeting. The signal sequences of bee abaecin and Drosophila drosocin (B118338) share significant homology, suggesting a conserved, and thus functionally important, secretion and processing mechanism that could be explored through mutagenesis. researchgate.net
Truncation studies, where portions of the peptide are systematically deleted, would be particularly valuable. Deleting parts of the signal peptide or the mature peptide region within the precursor construct could help define the minimal sequences required for proper cellular trafficking and processing.
Biophysical and Structural Characterization of Abaecin and its Precursor Forms
Understanding the three-dimensional structure and biophysical properties of the this compound is essential for a complete picture of its biological role. A variety of techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides and proteins in solution. While high-resolution structures of the mature abaecin have been investigated, detailed NMR studies specifically on the full-length this compound are not prominently available in the literature. Such studies would be invaluable for understanding how the signal peptide might influence the conformation of the mature peptide region before cleavage. Recombinant expression systems capable of producing isotopically labeled (¹⁵N, ¹³C) this compound would be a prerequisite for these detailed structural investigations. koreascience.krnih.gov
Mass Spectrometry (MS) for Peptide Identification and PTM Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of peptides, providing precise molecular weight measurements and sequence information. In the context of the this compound, MS is crucial for confirming the identity of recombinantly expressed or synthetically produced precursors. scienceopen.comscielo.br More importantly, MS is used to identify post-translational modifications (PTMs), which are critical for the maturation of the precursor into the active abaecin peptide. The primary PTM for the this compound is the proteolytic cleavage of the signal peptide. MS can be used to identify the exact cleavage site, confirming the sequence of the resulting mature peptide. nih.gov
Table 2: Applications of Mass Spectrometry in this compound Studies
| MS Application | Research Question Addressed |
| Molecular Weight Determination | Confirms the successful synthesis or expression of the full-length precursor. |
| Tandem MS (MS/MS) Sequencing | Verifies the amino acid sequence of the precursor and its cleaved products. |
| PTM Analysis | Identifies the precise site of signal peptide cleavage. |
| Quantitative Proteomics | Measures the abundance of the precursor versus the mature peptide under different conditions (e.g., immune challenge). |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for analyzing the secondary structure of peptides in solution. researchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. Studies on an abaecin-like peptide, PP30, using CD spectroscopy have indicated that it adopts a random coil structure in various solvent environments. researchgate.net It is hypothesized that the high proline content in abaecin prevents the formation of stable α-helical or β-sheet structures. mdpi.com CD studies on the full this compound would be instrumental in determining if the signal peptide imparts any secondary structure to the unprocessed molecule or if the entire precursor remains largely unstructured until it is processed and interacts with its target.
Cellular and Biochemical Assays for Functional Validation
The ultimate goal of studying the this compound is to understand its role in the context of the insect's immune response. Cellular and biochemical assays are used to validate the function of the precursor and its processed products.
While mature abaecin itself shows weak direct antibacterial activity, it potentiates the effects of other pore-forming peptides. researchgate.netnih.gov Assays to investigate the this compound's function would need to consider several possibilities. One key question is whether the precursor itself is biologically active. Some reports suggest that the this compound may have antibacterial properties, though this is not widely substantiated and the mature form is generally considered the active potentiator. frontiersin.orgfrontiersin.org
Functional assays for the precursor could include:
Secretion Assays: Using a recombinant system with a reporter gene fused to the this compound's signal peptide to confirm its functionality in directing protein secretion. The use of the pelB leader sequence in expression constructs is an example of applying a functional signal peptide for this purpose. igem.org
Processing Assays: Incubating the purified precursor with cellular extracts or specific proteases to identify the enzymes responsible for its cleavage into the mature peptide.
Antimicrobial Potentiation Assays: Testing the unprocessed precursor in combination with pore-forming peptides to determine if it has any potentiating activity before cleavage. researchgate.netnih.gov
Intracellular Targeting Assays: Investigating if the precursor interacts with intracellular targets like DnaK, which is a known target of mature abaecin. frontiersin.org
These advanced methodologies provide a comprehensive toolkit for the detailed investigation of the this compound, from its chemical synthesis and structural characterization to the validation of its biological function within the complex innate immune system of insects.
In Vitro Bacterial Growth Inhibition and Time-Kill Assays
The this compound, in its mature abaecin form, demonstrates limited intrinsic antibacterial activity against Gram-negative bacteria when used in isolation. Studies have shown that for strains like Escherichia coli D31, concentrations of abaecin up to 200 μM were unable to inhibit bacterial growth on their own. uni-muenchen.de Instead, the efficacy of abaecin is realized through a synergistic mechanism, where its activity is significantly potentiated by the presence of pore-forming antimicrobial peptides (AMPs).
Research has consistently shown that when abaecin is combined with sublethal concentrations of other AMPs, such as hymenoptaecin, cecropin (B1577577) A, or stomoxyn (B1575848), the combination results in the profound inhibition of bacterial proliferation. researchgate.netresearchgate.net For instance, while a concentration of 20 μM of abaecin alone has no significant effect on E. coli growth, combining it with as little as 0.3 μM of cecropin A or 0.05 μM of stomoxyn leads to complete bacterial growth inhibition. researchgate.netresearchgate.net This synergistic interaction effectively reduces the minimum inhibitory concentration (MIC) required for the pore-forming peptides to exert a lethal effect. researchgate.netnih.gov
Time-kill assays, which measure the rate at which an antimicrobial agent kills a bacterial population, are employed to characterize the dynamics of this synergistic action. In these assays, a bacterial culture in its logarithmic growth phase is exposed to the peptides, alone or in combination. researchgate.netfrontiersin.org Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes), diluted, and plated to count the number of surviving colony-forming units (CFU). frontiersin.org Such studies confirm that while individual peptides at low concentrations have a negligible effect, the combination of abaecin and a pore-forming peptide leads to a rapid and significant reduction in bacterial viability over time. d-nb.infomdpi.com The killing kinetics observed in these assays are typically time-dependent and concentration-dependent. mdpi.com
Synergistic Growth Inhibition against E. coli
| Peptide Combination | Concentration | Observed Effect | Reference |
|---|---|---|---|
| Abaecin (alone) | 20 μM | No growth inhibition | researchgate.net |
| Cecropin A (alone) | 0.3 μM | No growth inhibition (sublethal) | researchgate.netresearchgate.net |
| Stomoxyn (alone) | 0.05 μM | No growth inhibition (sublethal) | researchgate.netresearchgate.net |
| Abaecin + Cecropin A | 20 μM + 0.3 μM | Absolute inhibition of bacterial proliferation | researchgate.netresearchgate.net |
| Abaecin + Stomoxyn | 20 μM + 0.05 μM | Absolute inhibition of bacterial proliferation | researchgate.netresearchgate.net |
Studies on Abaecin-DnaK Interaction and ATPase Activity Modulation
A primary intracellular target for the this compound is the bacterial 70 kDa heat shock protein, DnaK. researchgate.netnih.gov DnaK is a molecular chaperone crucial for protein folding, preventing protein aggregation, and refolding misfolded proteins, making it essential for bacterial survival, particularly under stress. mdpi.comresearchgate.net Studies have confirmed a direct interaction between abaecin and DnaK. researchgate.netasm.org This binding was shown to produce a significant (74%) quenching effect in fluorescence-based assays, indicating a strong association comparable to that of other known DnaK-inhibiting peptides like pyrrhocoricin. researchgate.netasm.org
The interaction with abaecin modulates the chaperone's function by inhibiting its ATPase activity. researchgate.net DnaK relies on the hydrolysis of ATP to cycle between a high-affinity state for its protein substrates and a low-affinity state, allowing for their release and proper folding. nih.gov By diminishing the ATPase activity of DnaK, abaecin effectively disrupts this cycle, preventing the chaperone-assisted folding of proteins. researchgate.net This leads to an accumulation of misfolded polypeptides within the cell, contributing to bacterial death. mdpi.comresearchgate.net
Interestingly, detailed analysis of abaecin's structure reveals that it lacks the specific Pro-Arg-Pro (PRP) or related motifs that are considered responsible for DnaK binding in many other proline-rich antimicrobial peptides (PrAMPs). frontiersin.orgnih.gov For example, a WPYPLPN fragment was predicted to be the primary DnaK-binding region in some PrAMPs, a sequence which is absent in abaecin. asm.org This suggests that abaecin utilizes a different, non-canonical binding mode to interact with and inhibit DnaK, highlighting a unique structural basis for its mechanism of action. nih.gov
Summary of Abaecin-DnaK Interaction Studies
| Peptide | Bacterial Target | Methodology | Key Findings | Reference |
|---|---|---|---|---|
| Abaecin | Escherichia coli DnaK | Fluorescence Quenching Assay | Demonstrated strong binding interaction (74% quenching effect). | asm.org |
| Proline-Rich AMPs (general class including Abaecin) | Bacterial DnaK | ATPase Activity Assay | Inhibition of DnaK's ATPase activity, preventing chaperone-assisted protein folding. | mdpi.comresearchgate.net |
| Abaecin | Escherichia coli DnaK | Sequence and Structural Analysis | Lacks the common PRP or WPYPLPN motifs, indicating an alternative binding mechanism to DnaK. | asm.orgfrontiersin.orgnih.gov |
Investigations into Membrane Permeabilization and Intracellular Accumulation
For the this compound to engage its intracellular target, DnaK, it must first traverse the bacterial cell envelope. However, abaecin itself is poorly equipped to breach the formidable outer membrane of Gram-negative bacteria. researchgate.netnih.gov Its intracellular accumulation is therefore critically dependent on the action of co-administered, membrane-active peptides. nih.govresearchgate.net
The synergistic relationship between abaecin and pore-forming peptides like cecropin A and stomoxyn is based on this principle. researchgate.net These partner peptides disrupt the integrity of the bacterial membrane, creating pores or channels that allow abaecin to enter the cytoplasm and accumulate to a concentration sufficient to inhibit DnaK. nih.govresearchgate.net The increase in membrane permeability is quantifiable using methods such as the β-galactosidase assay, where leakage of the cytoplasmic enzyme indicates membrane disruption. researchgate.netnih.gov
Microscopic techniques provide visual confirmation of these events. Atomic force microscopy (AFM) reveals that while treatment with abaecin alone causes only subtle changes, such as a smoothing of the bacterial surface, the combination with a pore-forming peptide induces profound morphological damage. researchgate.netresearchgate.net These changes include the formation of irregular furrows and recesses, a substantial loss of surface granularity, and the appearance of a damaged, jagged, and uneven cell envelope. researchgate.netresearchgate.net Similarly, transmission electron microscopy (TEM) of bacteria treated with abaecin-like peptides has shown extensive damage to the cell membranes. nih.gov These studies confirm that the primary role of the partner peptide is to permeabilize the membrane, facilitating the intracellular accumulation of abaecin. researchgate.net
Summary of Membrane Permeabilization and Intracellular Accumulation Studies
| Peptide(s) | Methodology | Observed Effect on Bacterial Membrane | Reference |
|---|---|---|---|
| Abaecin (20 μM) | Atomic Force Microscopy (AFM) | Smoother cell surface with less pronounced granules and grooves compared to control. | researchgate.net |
| Abaecin (20 μM) + Cecropin A (0.3 μM) | Atomic Force Microscopy (AFM) | Substantial loss of surface granularity; surface covered in flat furrows; damaged and jagged cell envelope. | researchgate.netresearchgate.net |
| Abaecin (20 μM) + Stomoxyn (0.05 μM) | Atomic Force Microscopy (AFM) | Uneven surface with irregular recesses and furrows (5-10 nm deep). | researchgate.netresearchgate.net |
| Abaecin + Pore-forming peptides | β-Galactosidase Assay | Increased enzyme leakage, confirming increased membrane permeabilization. | researchgate.netnih.gov |
| Abaecin-like peptide (PP30) | Transmission Electron Microscopy (TEM) | Extensive damage to cell membranes. | nih.gov |
Future Research Trajectories and Interdisciplinary Perspectives
Comprehensive Mapping of the Abaecin (B1167496) Precursor Regulatory Interactome
The expression of the abaecin gene is a tightly controlled process, primarily governed by the Toll and Immune deficiency (Imd) signaling pathways, which are central to the insect innate immune response. mdpi.comresearchgate.netacs.orgnih.gov Upon recognition of invading pathogens, these pathways activate transcription factors that bind to specific regulatory elements in the promoter region of the abaecin gene, initiating its transcription. acs.orgbohrium.com A comprehensive understanding of this regulatory network, or "interactome," is crucial for a complete picture of abaecin's role in immunity.
Future research will focus on creating a detailed map of the abaecin precursor's regulatory interactome. This will involve identifying all the transcription factors, co-regulators, and signaling molecules that directly or indirectly influence abaecin gene expression. Key transcription factors such as Dorsal and Relish, which are the downstream effectors of the Toll and Imd pathways respectively, are known to play a role. acs.orgbiorxiv.org However, the precise binding sites and the combinatorial interplay of these and other yet-to-be-identified factors need to be elucidated.
Advanced molecular techniques will be instrumental in this endeavor. For instance, in silico analysis of the abaecin gene's promoter region can predict potential transcription factor binding sites. plos.orgfrontiersin.orgresearchgate.net These predictions can then be validated experimentally using techniques like chromatin immunoprecipitation sequencing (ChIP-seq) to identify the exact genomic regions bound by specific transcription factors in response to immune challenges.
Furthermore, the influence of enhancer and silencer elements on abaecin gene expression warrants investigation. ndsu.edumdpi.comwikipedia.org These regulatory DNA sequences can be located far from the gene itself but play a critical role in modulating the level and timing of its expression. Identifying and characterizing these elements will provide a more nuanced understanding of how abaecin production is fine-tuned during an immune response.
The table below summarizes the key signaling pathways and transcription factors involved in the regulation of this compound expression.
| Signaling Pathway | Key Transcription Factor(s) | Role in Abaecin Regulation | Supporting Evidence |
| Toll Pathway | Dorsal | Regulates the expression of abaecin in response to certain pathogens. acs.org | RNAi-mediated knockdown of Dorsal has been shown to affect the expression of some antimicrobial peptides. nih.gov |
| Imd Pathway | Relish | A major regulator of abaecin expression, particularly in response to Gram-negative bacteria. mdpi.combiorxiv.org | Silencing of the Relish gene leads to a significant reduction in abaecin expression. biorxiv.org |
High-Throughput Screening for Novel this compound Variants with Enhanced Functionality
The native abaecin peptide possesses significant antimicrobial properties, but there is considerable interest in developing novel variants with enhanced functionality, such as increased potency, broader spectrum of activity, and improved stability. High-throughput screening (HTS) methodologies are powerful tools for rapidly evaluating large libraries of engineered this compound variants to identify those with desired characteristics. bohrium.comnih.govresearchgate.netmdpi.comresearchgate.netmdpi.com
Rational design strategies are often employed to create these libraries of abaecin analogues. acs.orgbiorxiv.orgnih.govnih.govrsc.orgjst.go.jpresearchgate.netresearchgate.net This involves making specific amino acid substitutions based on our understanding of the structure-activity relationships of antimicrobial peptides. For example, increasing the net positive charge or optimizing the amphipathicity of the peptide can enhance its interaction with and disruption of bacterial membranes. researchgate.netacs.org
Several HTS techniques can be adapted for screening abaecin variants. The SPOT synthesis technique allows for the rapid, parallel synthesis of a large number of different peptide sequences on a cellulose (B213188) membrane. nih.govresearchgate.netmdpi.com These peptides can then be cleaved and tested for their antimicrobial activity in microplate-based assays. Another approach is the use of whole-cell-based screening systems, where libraries of abaecin-encoding genes are expressed in a host organism, and their antimicrobial activity is assessed by observing the inhibition of a target pathogen's growth. researchgate.net
The table below presents examples of rationally designed abaecin analogues and their enhanced functionalities.
| Abaecin Analogue | Design Strategy | Enhanced Functionality | Reference |
| AC7 | Cationic and α-helical engineering | Potent and broad-spectrum antimicrobial activity, low cytotoxicity, and effective biofilm disruption. nih.gov | nih.gov |
| Abaecin derivatives with increased positive charge | Replacement of neutral or acidic amino acids with arginine or lysine. | Increased antibacterial activity. researchgate.net | researchgate.net |
| Hybrid peptides | Fusing abaecin fragments with portions of other antimicrobial peptides. | Potentially novel mechanisms of action and broader activity spectra. researchgate.net | researchgate.net |
Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics) for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of the this compound's role in the intricate network of insect immunity, it is essential to integrate data from multiple "omics" platforms. jst.go.jpresearchgate.netnih.govmdpi.comresearchgate.net This multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can reveal the complex interplay of genes, proteins, and metabolites that underpin the immune response.
Genomic and transcriptomic studies have already provided valuable insights into the diversity of antimicrobial peptide genes, including abaecin, across different insect species and their expression patterns in response to various pathogens. nih.govmdpi.com Proteomic analyses have complemented these findings by identifying the actual proteins, including abaecin, that are present in the hemolymph of infected insects. nih.govmdpi.com
Future research will focus on the simultaneous analysis of these different omics layers to build comprehensive models of the immune response. For example, by integrating transcriptomic and proteomic data from honey bees challenged with a bacterial pathogen, researchers can correlate changes in abaecin gene expression with the abundance of the mature abaecin peptide and other immune-related proteins. nih.govresearchgate.net Adding metabolomics to this integrated analysis would allow for the identification of metabolic pathways that are altered during the immune response and how these changes support the production and function of abaecin.
The table below outlines the potential contributions of each omics discipline to a systems-level understanding of the this compound.
| Omics Discipline | Key Data Generated | Contribution to Systems-Level Understanding |
| Genomics | DNA sequence, gene structure, genetic variation | Identifies the abaecin gene and its variants, as well as other immune-related genes in the genome. nih.gov |
| Transcriptomics | RNA expression levels | Quantifies the expression of the abaecin gene and other genes in response to immune stimuli. mdpi.com |
| Proteomics | Protein abundance and modifications | Detects and quantifies the mature abaecin peptide and other immune proteins, and identifies post-translational modifications. nih.govmdpi.com |
| Metabolomics | Metabolite profiles | Identifies changes in metabolic pathways that support the energy and biosynthetic demands of the immune response. |
Structural Biology of Abaecin-Target Complexes for Rational Design Studies
Understanding the three-dimensional structure of abaecin and how it interacts with its molecular targets within bacterial cells is fundamental for the rational design of more effective antimicrobial agents. researchgate.netnih.govnih.govresearchgate.nettandfonline.com Abaecin is a proline-rich antimicrobial peptide that is thought to exert its effect by crossing the bacterial membrane and inhibiting intracellular processes. royalsocietypublishing.orgnih.govmdpi.com
One of the key intracellular targets of abaecin is the bacterial chaperone protein DnaK. researchgate.nettandfonline.comroyalsocietypublishing.orguni-muenchen.de DnaK is essential for proper protein folding, and its inhibition by abaecin disrupts this crucial cellular process, ultimately leading to bacterial cell death. While the exact structure of the abaecin-DnaK complex has not yet been fully elucidated at high resolution, studies on other proline-rich antimicrobial peptides in complex with DnaK have provided valuable insights into the likely mode of interaction. researchgate.netresearchgate.netfrontiersin.org These studies have shown that the peptides bind in an extended conformation within the substrate-binding cleft of DnaK. researchgate.net
Future research will aim to determine the high-resolution structure of the abaecin-DnaK complex, as well as its interactions with other potential targets such as the ribosome. uni-muenchen.de Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) will be instrumental in achieving this goal. thermofisher.comnih.gov A detailed structural understanding of these complexes will enable more precise rational design of abaecin analogues with improved binding affinity and specificity for their bacterial targets. This structure-based drug design approach holds great promise for the development of a new generation of antibiotics that can overcome the growing problem of antimicrobial resistance. biorxiv.orgnih.govnih.govrsc.org
The table below summarizes key structural features of abaecin and its interaction with its target.
| Structural Feature | Description | Implication for Rational Design |
| Proline-rich nature | The high proline content prevents the formation of a stable α-helical structure. mdpi.com | The flexible, extended conformation is likely important for binding to the DnaK substrate-binding cleft. |
| Interaction with DnaK | Binds to the substrate-binding domain of DnaK, inhibiting its chaperone activity. researchgate.netroyalsocietypublishing.org | Analogues can be designed to optimize interactions with key residues in the DnaK binding pocket to increase affinity. |
| Potentiation by pore-forming peptides | The antimicrobial activity of abaecin is enhanced in the presence of peptides that disrupt the bacterial membrane. nih.govroyalsocietypublishing.orgfrontiersin.org | Combination therapies using abaecin analogues and membrane-permeabilizing peptides could be a powerful strategy. |
Q & A
How can researchers structurally characterize Abaecin precursor and its mature peptide?
Methodological Answer:
this compound characterization involves mass spectrometry (MS) for molecular weight determination (e.g., 3878.94 kDa) and high-performance liquid chromatography (HPLC) for purity assessment (e.g., 96.79% purity) . Computational tools like I-TASSER can predict tertiary structures, while helical wheel analysis identifies hydrophilic/hydrophobic regions using amino acid polarity (e.g., nonpolar residues in yellow/green, polar in other colors) . These methods are critical for understanding its conformational stability and interaction mechanisms.
Basic vs. Advanced:
- Basic: Focuses on isolation and primary structure validation.
- Advanced: Integrates molecular dynamics simulations to study folding under physiological conditions.
What experimental approaches are used to study this compound's role in insect antiviral immunity?
Methodological Answer:
- Gene Expression Profiling: RNA sequencing under viral challenges (e.g., DWV, SBV, BQCV) identifies upregulation patterns (e.g., 82–85-fold increases in viral conditions) .
- Functional Knockdown: RNA interference (RNAi) in model organisms (e.g., honeybees) can validate immune response contributions.
- In Vitro Assays: Disc diffusion or microbroth dilution tests quantify antimicrobial activity against bacterial/fungal pathogens .
Basic vs. Advanced:
- Basic: Measures transcriptional responses to pathogens.
- Advanced: Links peptide dynamics to host-pathogen coevolution using phylogenetics.
How can researchers resolve contradictions in Abaecin's anti-inflammatory effects, such as its lack of impact on IL-10?
Methodological Answer:
- Dose-Response Studies: Test varying Abaecin concentrations to identify thresholds for cytokine modulation (e.g., IL-1β, TNF-α reduction vs. IL-10 stability) .
- Pathway-Specific Analysis: Use Western blotting to assess signaling proteins (e.g., NF-κB, MAPK phosphorylation) and RNA-seq to identify compensatory pathways .
- Longitudinal Models: Track cytokine dynamics over time in colitis models to distinguish transient vs. sustained effects .
Basic vs. Advanced:
- Basic: Documents cytokine profiles.
- Advanced: Employs multi-omics (proteomics/transcriptomics) to map regulatory networks.
What criteria should guide the design of in vivo studies investigating this compound's therapeutic potential?
Methodological Answer:
- Ethical Compliance: Follow NIH guidelines for preclinical studies, including ethical approval and detailed reporting of animal models (e.g., DSS-induced colitis in mice) .
- Statistical Rigor: Use power analysis to determine sample size (e.g., n=6 per group) and report p-values with corrections for multiple comparisons .
- Controls: Include sham-treated and disease-model groups to isolate peptide-specific effects .
Basic vs. Advanced:
- Basic: Validates therapeutic efficacy via colon length/weight metrics.
- Advanced: Incorporates genetic knockouts to dissect mechanism-specific outcomes.
How can researchers address variability in this compound expression across insect species?
Methodological Answer:
- Comparative Genomics: Align sequences from Apis mellifera and Apis cerana to identify conserved domains or lineage-specific adaptations .
- Functional Redundancy Tests: Co-silence related AMPs (e.g., Defensin, Hymenoptaecin) to assess compensatory mechanisms .
- Environmental Modulation: Expose insects to pathogen gradients and quantify peptide expression via qRT-PCR .
Basic vs. Advanced:
- Basic: Catalogs interspecies expression differences.
- Advanced: Uses CRISPR-Cas9 to engineer chimeric peptides for functional studies.
What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
Methodological Answer:
- PICO Framework: Define Population (e.g., Drosophila), Intervention (Abaecin dosage), Comparison (wild-type vs. mutant), Outcome (pathogen survival) .
- FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- Hypothesis Testing: Structure experiments to compare observed data (e.g., cytokine levels) against null hypotheses using ANOVA or t-tests .
Basic vs. Advanced:
- Basic: Asks, "Does Abaecin inhibit E. coli growth?"
- Advanced: Tests, "Does Abaecin’s α-helical domain mediate bacterial membrane permeabilization?"
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
